molecular formula C10H12ClN3O B7971676 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride

4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B7971676
M. Wt: 225.67 g/mol
InChI Key: FJOLJFWIHASSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “3-Methoxyphenyl” suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (-O-CH3) attached to it .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would largely depend on the specific substituents present on the pyrazole and phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has biological activity, it could interact with various enzymes, receptors, or other proteins in the body .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential biological activity. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

4-(3-methoxyphenyl)-1H-pyrazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOLJFWIHASSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(NN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride

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